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An In-depth Review for Researchers and Drug Development Professionals

Ilacirnon (formerly CCX140-B) is an orally active, small-molecule antagonist of the C-C

chemokine receptor type 2 (CCR2).[1][2] It has been investigated for its therapeutic potential in

inflammatory and renal diseases, primarily diabetic nephropathy and focal segmental

glomerulosclerosis (FSGS).[1] This technical guide provides a comprehensive overview of the

preclinical and clinical data on Ilacirnon, its mechanism of action, and its potential as a

therapeutic agent.

Mechanism of Action: CCR2 Antagonism
Ilacirnon exerts its effects by selectively inhibiting CCR2, a key receptor in the inflammatory

cascade.[2][3] CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known

as monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of

monocytes and macrophages to sites of inflammation.[2][3] In various disease states, including

diabetic nephropathy, the upregulation of the CCL2/CCR2 axis is implicated in the infiltration of

these inflammatory cells into tissues, leading to damage and fibrosis.[4] By blocking CCR2,

Ilacirnon aims to reduce this inflammatory cell influx and thereby ameliorate disease

progression.[3]

The binding of CCL2 to CCR2 on monocytes and macrophages initiates a signaling cascade

that mediates chemotaxis and cell migration. A key pathway involved is the activation of the

phosphatidylinositol 3-kinase (PI3K) cascade.
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Ilacirnon's Mechanism of Action on the CCR2 Signaling Pathway.

Preclinical Data
Preclinical studies have demonstrated the potential of Ilacirnon in models of diabetic

nephropathy and FSGS.

Diabetic Nephropathy Model
In a study using diabetic transgenic mice with human CCR2 knock-in, Ilacirnon (referred to as

CCX140-B) showed significant renal and glycemic benefits.[2][5]
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Experimental Protocol:

Animal Model: Transgenic human CCR2 knock-in mice were rendered diabetic either

through a high-fat diet (diet-induced obesity) or by deletion of the leptin receptor gene

(db/db).[5]

Treatment: Mice were treated with CCX140-B.[5]

Assessments: Key parameters evaluated included albuminuria, glomerular hypertrophy,

podocyte density, fasting blood glucose, insulin levels, and the number of adipose tissue

inflammatory macrophages.[5]
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Experimental workflow for preclinical diabetic nephropathy studies.

Quantitative Preclinical Efficacy Data:

Parameter Model Treatment Effect Reference

Albuminuria
Diet-induced obesity &

db/db
Decreased [2][5]

Glomerular

Hypertrophy

Diet-induced obesity &

db/db
Decreased [2][5]

Podocyte Density
Diet-induced obesity &

db/db
Increased [2][5]

Fasting Blood

Glucose
Diet-induced obesity Decreased [2][5]

Insulin Diet-induced obesity Decreased [2][5]

Adipose Tissue

Inflammatory

Macrophages

Diet-induced obesity Decreased [5]

Urinary Albumin

Excretion (UAER)
db/db mice

Significantly reduced

as early as 48 hours
[6]

Albumin:Creatinine

Ratio (ACR)
db/db mice

Significantly reduced

as early as 48 hours
[6]

Serum Creatinine db/db mice
Improved after 14

days
[6]

Blood Urea Nitrogen

(BUN)
db/db mice

Improved after 14

days
[6]

Focal Segmental Glomerulosclerosis (FSGS) Model
In murine models of FSGS (Adriamycin-induced and 5/6 nephrectomy), a CCR2 antagonist

(CCX872) demonstrated a marked reduction in proteinuria and glomerular injury.[4]

Experimental Protocol:
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Animal Models: Adriamycin-induced nephropathy and 5/6 nephrectomy murine models of

FSGS were utilized.[4]

Treatment: Mice were treated with the CCR2 antagonist CCX872, either as a monotherapy

or in combination with a renin-angiotensin system (RAAS) blocker.[4]

Assessments: The primary outcomes measured were proteinuria and histological changes in

the glomeruli, including sclerosis, mesangial expansion, and podocyte density.[4][7]

Quantitative Preclinical Efficacy Data:

Parameter Model Treatment Effect Reference

Proteinuria
Adriamycin-induced &

5/6 nephrectomy
Marked reduction [4]

Glomerular Sclerosis
Adriamycin-induced &

5/6 nephrectomy
Decreased [7]

Mesangial Expansion
Adriamycin-induced &

5/6 nephrectomy
Decreased [7]

Tubular Collapse
Adriamycin-induced &

5/6 nephrectomy
Decreased [7]

Podocyte Density
Adriamycin-induced &

5/6 nephrectomy
Increased [7]

Clinical Trials
Ilacirnon has been evaluated in Phase 2 clinical trials for diabetic nephropathy and FSGS.

Diabetic Nephropathy
A randomized, double-blind, placebo-controlled Phase 2 trial (NCT01447147) assessed the

efficacy and safety of Ilacirnon in patients with type 2 diabetes and nephropathy who were

already receiving standard of care, including ACE inhibitors or ARBs.[8]

Experimental Protocol:
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Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[8]

Patient Population: 332 patients with type 2 diabetes and nephropathy.[8]

Treatment Arms: Patients were randomly assigned (1:1:1) to receive oral placebo, 5 mg

Ilacirnon, or 10 mg Ilacirnon once daily for 52 weeks.[8]

Primary Endpoint: The primary endpoint was the change in urinary albumin-to-creatinine

ratio (UACR) from baseline over 52 weeks.[8]

Quantitative Clinical Efficacy and Safety Data (Diabetic Nephropathy):

Parameter
Placebo
(n=111)

Ilacirnon 5 mg
(n=110)

Ilacirnon 10
mg (n=111)

Reference

Efficacy

UACR Change

from Baseline

(52 weeks)

-2% (95% CI

-11% to 9%)

-18% (95% CI

-26% to -8%)

-11% (95% CI

-20% to -1%)
[8]

Difference vs.

Placebo (UACR

Change)

- -16% (p=0.01) -10% (p=0.08) [8]

Attenuated

Annual eGFR

Decline

2.3 mL/min/1.73

m²

1.3 mL/min/1.73

m²
- [3]

Safety

Adverse Events 73% 65% 61% [8]

Focal Segmental Glomerulosclerosis (FSGS)
The LUMINA-1 trial was a Phase 2, dose-ranging study evaluating Ilacirnon in 46 patients with

primary FSGS. However, the trial did not meet its primary endpoint.

Experimental Protocol:
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Study Design: A dose-ranging, blinded, placebo-controlled trial for the initial 12 weeks,

followed by an open-label extension.

Patient Population: 46 patients with primary FSGS.

Treatment Arms: Three different doses of Ilacirnon versus placebo for 12 weeks.

Primary Efficacy Measure: Change in proteinuria (measured by urine protein to creatinine

ratio, UPCR) from baseline to week 12.

Quantitative Clinical Efficacy Data (FSGS):

Parameter Placebo Ilacirnon 15 mg BID Reference

Median UPCR

Reduction from

Baseline at Week 12

Not significantly

different from Ilacirnon
0.9 g/g (approx. 30%)

The study found no meaningful reduction in proteinuria with Ilacirnon compared to the control

group after 12 weeks of treatment. Consequently, the development of Ilacirnon for FSGS was

discontinued.

Summary and Future Directions
Ilacirnon has demonstrated a clear mechanism of action through the antagonism of the CCR2

receptor, a key player in inflammatory cell recruitment. Preclinical studies in models of diabetic

nephropathy and FSGS showed promising results, with reductions in albuminuria,

improvements in glycemic control, and favorable histological changes.

In the clinical setting, Ilacirnon showed a statistically significant reduction in albuminuria in

patients with diabetic nephropathy when added to the standard of care.[8] However, its

development for FSGS was halted due to a lack of efficacy in a Phase 2 trial.

The therapeutic potential of Ilacirnon appears to be most promising in inflammatory conditions

where CCR2-mediated monocyte and macrophage infiltration is a key pathological driver. The

positive results in diabetic nephropathy suggest that this remains a viable indication for further

investigation. Future research could focus on optimizing dosing regimens, identifying patient

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/26268910/
https://www.benchchem.com/product/b1668749?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668749?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


populations most likely to respond, and exploring long-term renal and cardiovascular

outcomes. While the journey of Ilacirnon has faced a setback in FSGS, its targeted

mechanism of action and positive data in diabetic nephropathy warrant continued exploration of

its therapeutic potential in chronic inflammatory and renal diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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